3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is an aromatic ketone.
Scientific Research Applications
Mosquito-Larvicidal and Antibacterial Properties
Research indicates that derivatives of 3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibit mosquito-larvicidal and antibacterial activities. A study demonstrated that some synthesized compounds from this chemical family showed moderate activities against malaria vectors and a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative species (Castelino et al., 2014).
Antimicrobial Activities
These compounds have also been evaluated for their antimicrobial properties. One research found that novel derivatives from this chemical group were effective in inhibiting the growth of certain bacterial and fungal pathogens, suggesting potential as antimicrobial agents (Kumara et al., 2015).
Crystal Structure and Activity Analysis
A 2021 study provided detailed insights into the crystal structure of these compounds, along with assessments of their mosquito larvicidal and antifungal activities. This research helps in understanding the physical characteristics and potential applications in pest control and antifungal treatments (ChandraprabhaV. et al., 2021).
Antitumor Activity
Some synthesized compounds in this category have displayed in vitro antitumor activity. They exhibited moderate growth inhibition against a range of tumor cell lines, indicating potential applications in cancer research (Holla et al., 1999; Holla et al., 2002).
Reactivity Studies
Studies have explored the reactivity of these compounds under various conditions, contributing to a deeper understanding of their chemical properties and potential modifications for specific applications (Mironovich & Shcherbinin, 2014).
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-tert-butyl-7-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C17H18N4O2S2/c1-10-5-7-11(8-6-10)12(22)9-24-16-20-21-14(23)13(17(2,3)4)18-19-15(21)25-16/h5-8H,9H2,1-4H3 |
InChI Key |
PWNAVGGHTMLMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN3C(=O)C(=NN=C3S2)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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